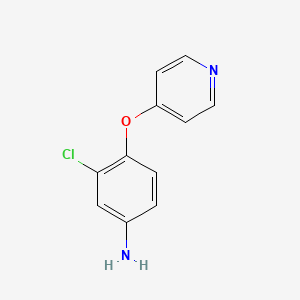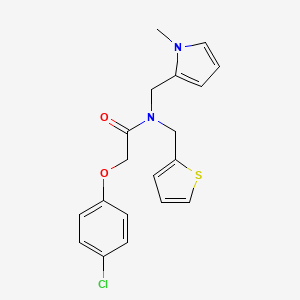![molecular formula C22H21N3O3S2 B2920316 N-(2,4-dimethylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide CAS No. 1260920-08-8](/img/structure/B2920316.png)
N-(2,4-dimethylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a useful research compound. Its molecular formula is C22H21N3O3S2 and its molecular weight is 439.55. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dimethylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
The compound , “N-(2,4-dimethylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide,” has a complex structure that includes a thiophene moiety, which is known for its significance in medicinal chemistry due to its therapeutic properties. Here is a comprehensive analysis of the scientific research applications of this compound, focusing on six unique applications:
Antimicrobial Activity
Thiophene derivatives have been reported to possess significant antimicrobial properties. The thiophene moiety in the compound can be synthesized into various derivatives that show greater inhibitory effects against organisms such as Bacillus subtilis, Escherichia coli, Proteus vulgaris, and Staphylococcus aureus . This suggests potential applications in developing new antimicrobial agents.
Anti-Cancer Agents
The structural complexity of the compound allows for the synthesis of novel thiophene moieties with potential anti-mitotic and anti-cancer activities. Thiophene derivatives are used in the synthesis of anticancer agents due to their ability to inhibit various kinases involved in cell division .
Anti-Inflammatory and Anti-Psychotic Applications
Compounds containing thiophene rings have been found to exhibit anti-inflammatory and anti-psychotic effects. This is attributed to their interaction with biological pathways that modulate inflammation and neurotransmitter functions .
Material Science
The unique electronic properties of thiophene make it a valuable component in material science, particularly in the development of organic semiconductors and conducting polymers. These materials have applications in solar cells, light-emitting diodes (LEDs), and transistors .
Metal Complexing Agents
Thiophene derivatives act as metal complexing agents due to the presence of sulfur atoms, which can bind to various metals. This property is useful in the field of analytical chemistry for detecting and quantifying metal ions .
Development of Insecticides
The compound’s structure can be modified to develop insecticides. Thiophene derivatives have been utilized in the development of insecticidal agents, leveraging their toxicity to pests while being safe for other organisms .
Estrogen Receptor Modulating Activities
Some thiophene derivatives have shown the ability to modulate estrogen receptors, which could be beneficial in treating hormone-related conditions and diseases .
Anti-Atherosclerotic Agents
Thiophene derivatives are also used in the synthesis of anti-atherosclerotic agents. These compounds can help in the prevention and treatment of atherosclerosis, a condition characterized by the hardening and narrowing of the arteries .
Propriétés
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S2/c1-14-5-6-17(15(2)12-14)23-19(26)13-25-18-8-11-30-20(18)21(27)24(22(25)28)9-7-16-4-3-10-29-16/h3-6,8,10-12,18,20H,7,9,13H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRWNHJVQIIHCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C3C=CSC3C(=O)N(C2=O)CCC4=CC=CS4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(1H-1,2,3-triazol-1-yl)methyl]benzene-1-sulfonyl fluoride](/img/structure/B2920233.png)
![7-[(E)-but-2-enyl]-3-methyl-8-[(3-methylphenyl)methylsulfanyl]purine-2,6-dione](/img/structure/B2920234.png)


![3-(2-Chlorophenyl)-5-{1-[(3,4-dimethoxyphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2920238.png)
![1-(4-fluorophenyl)-4-methoxy-N-[(4-methylphenyl)methyl]-6-oxopyridazine-3-carboxamide](/img/structure/B2920239.png)
![N-[4-(aminomethyl)phenyl]-2-(2,3-dihydro-1H-indol-1-yl)acetamide](/img/structure/B2920240.png)
![1-[4-(Methylsulfanyl)phenoxy]-3-(propylamino)propan-2-ol](/img/structure/B2920242.png)

![ethyl 2-(2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2920244.png)
![3-Cyclopropylidene-8-phenylmethanesulfonyl-8-azabicyclo[3.2.1]octane](/img/structure/B2920245.png)

![3-((4-chlorophenyl)sulfonyl)-N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)propanamide hydrochloride](/img/structure/B2920255.png)
![Methyl 3-({[4-(2-fluorophenyl)piperazin-1-yl]carbonothioyl}amino)thiophene-2-carboxylate](/img/structure/B2920256.png)